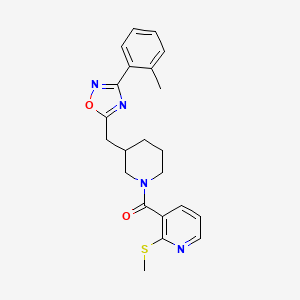
(2-(Methylthio)pyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(Methylthio)pyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-(Methylthio)pyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , identified by its CAS number 1705743-10-7 , has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula for this compound is C22H24N4O2S with a molecular weight of 408.5 g/mol . The structure features a pyridine ring substituted with a methylthio group and a piperidine moiety linked to an oxadiazole derivative, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1705743-10-7 |
| Molecular Formula | C22H24N4O2S |
| Molecular Weight | 408.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
1. Anti-inflammatory Activity
Research indicates that compounds similar to the one discussed exhibit significant anti-inflammatory properties. For instance, studies on related oxadiazole derivatives have shown moderate to high inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in the inflammatory response. In vitro tests demonstrated that some derivatives achieved IC50 values below 1 μM , indicating potent activity against COX-II compared to standard anti-inflammatory drugs like Celecoxib .
2. Antiviral Activity
The compound's antiviral potential has been explored through studies on similar methylthio-substituted derivatives. These compounds demonstrated notable virucidal action against various viruses, including tobacco mosaic virus (TMV), showing efficacy in inhibiting viral replication mechanisms . The antiviral activity is attributed to the ability of the methylthio group to interact with viral proteins, disrupting their function.
3. Anticancer Activity
Compounds containing oxadiazole and pyridine rings have been reported to exhibit anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways such as the modulation of signaling pathways involved in cell proliferation and survival . Specific derivatives have shown activity against different cancer cell lines, suggesting that the compound may possess similar anticancer effects.
Case Studies
- Anti-inflammatory Study : A recent study evaluated a series of oxadiazole derivatives for their anti-inflammatory activity using an animal model. The results indicated that compounds with similar structures to the target compound exhibited a reduction in inflammation markers by up to 64% , compared to controls .
- Antiviral Efficacy : In vitro studies on methylthio-pyridine derivatives showed that certain modifications led to enhanced antiviral activity against TMV, achieving over 70% inhibition at low concentrations .
- Anticancer Screening : A screening of various substituted oxadiazoles revealed that some derivatives significantly inhibited the growth of breast cancer cell lines with IC50 values ranging from 0.5 to 5 μM , suggesting a promising avenue for further development .
Properties
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-7-3-4-9-17(15)20-24-19(28-25-20)13-16-8-6-12-26(14-16)22(27)18-10-5-11-23-21(18)29-2/h3-5,7,9-11,16H,6,8,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXXHZMIPOIMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(N=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














